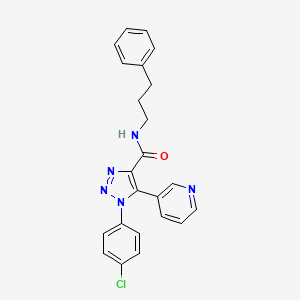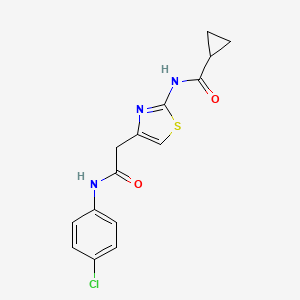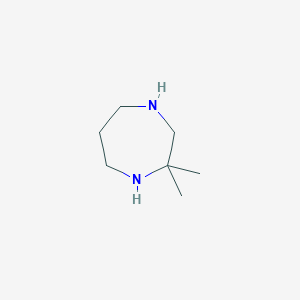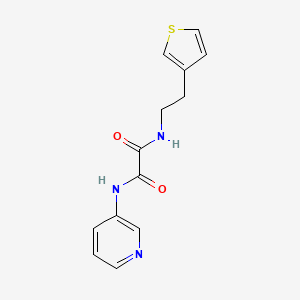![molecular formula C16H16ClNO B2843175 4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol CAS No. 1232821-79-2](/img/structure/B2843175.png)
4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” is a biochemical compound with the molecular formula C16H16ClNO and a molecular weight of 273.76 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium. The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of “4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” is defined by its molecular formula, C16H16ClNO . Further structural analysis would require more specific data such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” include a molecular weight of 273.76 . More specific properties such as melting point, boiling point, solubility, etc., would require additional data.Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
This compound is a type of Schiff base, known for its easy synthesis through the condensation reaction of amines with aldehydes. Schiff bases like 4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol are characterized using various techniques such as NMR, FTIR, and mass spectroscopy. These compounds have been studied for their crystal structures, quantum chemical properties, and corrosion inhibition potentials. For instance, the synthesis and crystal structures of similar Schiff base compounds have been explored, demonstrating their potential as corrosion inhibitors on mild steel surfaces in acidic solutions. The electrochemical methods showed that these molecules impart high resistance to electron flow across the metal–electrolyte platform, behaving as mixed-type inhibitors (Elemike et al., 2017).
Corrosion Inhibition
The synthesized Schiff base compounds have demonstrated promising corrosion inhibition properties. Their application on mild steel in hydrochloric acid solution showed significant inhibition efficiency, suggesting their potential in protecting metallic materials against corrosion. The effectiveness of these inhibitors is attributed to their adsorption on the metal surface, forming a protective film that impedes corrosion. Quantum chemical calculations and thermodynamic studies further support the adsorption and inhibition abilities of these molecules, indicating a chemisorption mechanism for some while others involve competitive physisorption and chemisorption mechanisms (Elemike et al., 2017).
Direcciones Futuras
The future directions for the research on “4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol” and similar compounds could involve further exploration of their biological activity. This could include their antibacterial, antifungal, anti-inflammatory, analgesic, anticonvulsant, antitubercular, antioxidant, and anthelmintic properties .
Propiedades
IUPAC Name |
4-chloro-2-[(4-ethylphenyl)methyliminomethyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-12-3-5-13(6-4-12)10-18-11-14-9-15(17)7-8-16(14)19/h3-9,11,19H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSRRPPSBVMDPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN=CC2=C(C=CC(=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-{(E)-[(4-ethylbenzyl)imino]methyl}phenol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




amino}methyl)-N-ethylpyridin-2-amine](/img/structure/B2843098.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2843100.png)








![[2-(1-Aminoethyl)morpholin-4-yl]-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methanone;hydrochloride](/img/structure/B2843115.png)